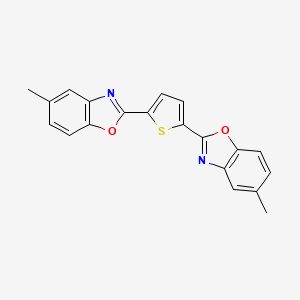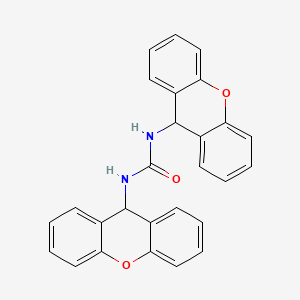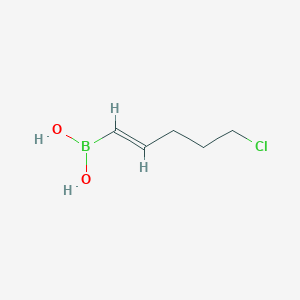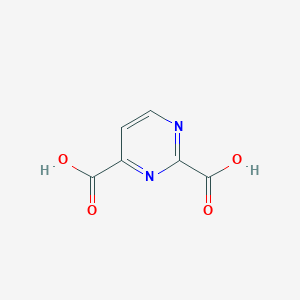
2,4-Pyrimidinedicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pyrimidinedicarboxylic acid is a compound that structurally mimics 2-oxoglutarate (2-OG) and chelates zinc, thus affecting a range of enzymes . It blocks the activity of 2-OG oxygenases .
Synthesis Analysis
The synthesis of 2,4-Pyrimidinedicarboxylic acid involves chemical reactions that result in the formation of the compound. The chemical formula for this compound is 2,4-(HOOC)₂C₅H₃N .Molecular Structure Analysis
The molecular structure of 2,4-Pyrimidinedicarboxylic acid is represented by the empirical formula C7H5NO4·H2O . The molecular weight of the compound is 185.13 .Chemical Reactions Analysis
2,4-Pyrimidinedicarboxylic acid is involved in various chemical reactions. It has been found to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis
2,4-Pyrimidinedicarboxylic acid is a solid compound . It is insoluble in water but can dissolve in ethanol and DMSO with ultrasonic .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
37645-41-3 |
|---|---|
Fórmula molecular |
C6H4N2O4 |
Peso molecular |
168.11 g/mol |
Nombre IUPAC |
pyrimidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C6H4N2O4/c9-5(10)3-1-2-7-4(8-3)6(11)12/h1-2H,(H,9,10)(H,11,12) |
Clave InChI |
HLRLQGYRJSKVNX-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1C(=O)O)C(=O)O |
SMILES canónico |
C1=CN=C(N=C1C(=O)O)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B3189938.png)

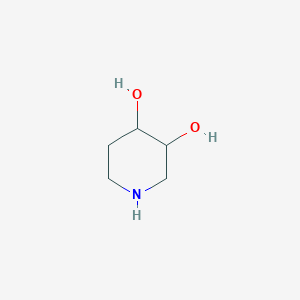
![Benzeneacetic acid, 3,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B3189942.png)
